8-(3-((3-chlorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has an imidazo[2,1-f]purine core, which is a type of purine. Purines are biologically significant and are found in many important biomolecules like DNA and RNA. The molecule also contains a 3-chlorophenyl group, which is a type of aromatic ring, and an amino propyl group, which could potentially participate in various chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the imidazo[2,1-f]purine core, followed by the addition of the 3-chlorophenyl and amino propyl groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the imidazo[2,1-f]purine ring system. The 3-chlorophenyl group would likely contribute to the overall stability of the molecule due to the aromaticity of the phenyl ring. The amino propyl group could potentially form hydrogen bonds with other molecules.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The amino group could potentially participate in acid-base reactions, and the 3-chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amino group and the aromatic 3-chlorophenyl group could influence its solubility, boiling point, melting point, and other properties.Scientific Research Applications
Imidazo[1,2-a]-s-Triazine Nucleosides: Synthesis and Antiviral Activity
Imidazo[1,2-a]-s-triazine nucleosides and their derivatives, closely related to the queried compound, have been synthesized and tested for antiviral activity. This research indicates the potential for these compounds to be developed into antiviral agents, showcasing moderate activity against rhinovirus at non-toxic dosage levels (Kim et al., 1978).
Imidazo[2,1-f]purinones as A3 Adenosine Receptor Antagonists
A series of imidazo[2,1-f]purinones, which share structural similarities with the queried compound, have been identified as potent and selective A3 adenosine receptor antagonists. This research highlights the potential application of such compounds in developing therapies targeting the A3 adenosine receptor, which could be relevant for conditions such as inflammation and cancer (Baraldi et al., 2008).
Safety And Hazards
Without specific data, it’s difficult to provide detailed safety and hazard information for this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.
Future Directions
Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also involve exploring its potential uses in various fields, such as medicine or materials science.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed.
properties
IUPAC Name |
6-[3-(3-chloroanilino)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O2/c1-11-12(2)26-15-16(24(3)19(28)23-17(15)27)22-18(26)25(11)9-5-8-21-14-7-4-6-13(20)10-14/h4,6-7,10,21H,5,8-9H2,1-3H3,(H,23,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJVUIUIUDJQKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCNC4=CC(=CC=C4)Cl)N(C(=O)NC3=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-((3-chlorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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